molecular formula C13H18N2O B1347496 N-(4-aminophenyl)cyclohexanecarboxamide CAS No. 351437-78-0

N-(4-aminophenyl)cyclohexanecarboxamide

Cat. No. B1347496
M. Wt: 218.29 g/mol
InChI Key: OSDOHKBVYCOAKP-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)cyclohexanecarboxamide is a biochemical compound with the molecular formula C13H18N2O and a molecular weight of 218.312. It is used for proteomics research1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of N-(4-Aminophenyl)cyclohexanecarboxamide from the web search results.



Molecular Structure Analysis

The molecular structure of N-(4-Aminophenyl)cyclohexanecarboxamide is defined by its molecular formula, C13H18N2O1. However, the specific 3D structure or the InChI code was not found in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving N-(4-Aminophenyl)cyclohexanecarboxamide are not available in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-Aminophenyl)cyclohexanecarboxamide are defined by its molecular weight (218.3) and molecular formula (C13H18N2O)1. Further details were not found in the search results.


Scientific Research Applications

Synthesis and Characterization

  • N-(4-aminophenyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, with various aryl substituents. These compounds, including N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, have been analyzed through techniques like IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009).

PET Imaging of Serotonin Receptors

Neuroimaging Studies

  • N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides are explored as potential PET radioligands for in vivo quantification of 5-HT1A receptors, crucial for studying neuropsychiatric disorders (García et al., 2014).

Anticonvulsant Properties

  • The study of anticonvulsant enaminones, including those with a cyclohexanecarboxamide structure, has been conducted. These studies involve analyzing the crystal structures and exploring their potential in medical applications (Kubicki, Bassyouni, & Codding, 2000).

Development of Histone Deacetylase Inhibitors

  • N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective small molecule HDAC inhibitor with potential applications in cancer treatment (Zhou et al., 2008).

Photolysis Studies

  • Investigations into the generation and reactivity of the 4-aminophenyl cation via photolysis of 4-chloroaniline have been performed. These studies provide insights into the behavior of these compounds under certain conditions, relevant for chemical synthesis and understanding reaction mechanisms (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Coordination Chemistry

  • Research includes the synthesis and characterization of N-(R-carbamothioyl)cyclohexanecarboxamides and their Ni(II) and Cu(II) complexes. This research contributes to coordination chemistry and the understanding of metal-ligand interactions (Ozer, Arslan, VanDerveer, & Binzet, 2009).

Polymer Science

  • Studies in polymer science involve the synthesis and characterization of aromatic polyamides containing the cyclohexane structure. These investigations are vital for developing new materials with specific properties (Hsiao, Yang, Wang, & Chuang, 1999).

Antimicrobial Activity

  • Novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a sulfonamide moiety have been synthesized and evaluated for their antimicrobial activity. This research is significant for developing new antibacterial and antifungal agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Wrinkle Amelioration Studies

  • Tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid) has been studied for its effects on wrinkles induced by skin dryness, demonstrating its potential in dermatological applications (Hiramoto, Sugiyama, Takahashi, & Mafune, 2016).

Safety And Hazards

N-(4-Aminophenyl)cyclohexanecarboxamide should be stored at room temperature1. For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer3.


Future Directions

The future directions of N-(4-Aminophenyl)cyclohexanecarboxamide are not specified in the search results. It’s currently used for proteomics research1, and further applications may be explored in the future.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and product-specific Safety Data Sheets.


properties

IUPAC Name

N-(4-aminophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDOHKBVYCOAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)cyclohexanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Mohmeyer, HW Schmidt - Chemistry–A European Journal, 2005 - Wiley Online Library
A new powerful class of low‐molecular‐weight amphiphilic compounds has been synthesized and their structure–property relationships with respect to their gelation ability of organic …
S Hofmans, L Devisscher, S Martens… - Journal of Medicinal …, 2018 - ACS Publications
Receptor interacting protein kinase 1 (RIPK1) plays a crucial role in tumor necrosis factor (TNF)-induced necroptosis, suggesting that this pathway might be druggable. Most inhibitors of …
Number of citations: 31 pubs.acs.org
H Kadri - 2010 - search.proquest.com
Cancer is a leading cause of death worldwide. Chemotherapy is the main approach used currently for the treatment and management of this disease especially disseminated malignant …
Number of citations: 3 search.proquest.com

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